1,3-Diallyltetrakis(trimethylsiloxy)disiloxane

Description

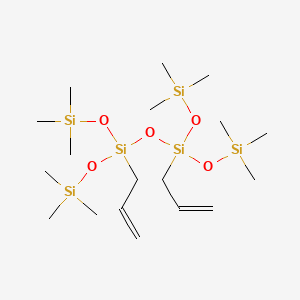

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is a specialized organosilicon compound characterized by a central disiloxane (Si-O-Si) backbone flanked by two allyl groups and four trimethylsiloxy (OSi(CH₃)₃) substituents. Its molecular formula is C₂₆H₅₈O₉Si₆, with a molecular weight of 683.25 g/mol . The allyl groups (–CH₂CH=CH₂) confer reactivity for crosslinking via hydrosilylation or radical polymerization, while the bulky trimethylsiloxy moieties enhance hydrophobicity and thermal stability. This compound is primarily used in biomedical applications, such as intraocular lenses (IOLs), due to its optical clarity, biocompatibility, and ability to form stable networks .

Properties

IUPAC Name |

trimethyl-[prop-2-enyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H46O5Si6/c1-15-17-28(19-24(3,4)5,20-25(6,7)8)23-29(18-16-2,21-26(9,10)11)22-27(12,13)14/h15-16H,1-2,17-18H2,3-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUCZQMMNLRQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H46O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623882 | |

| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211931-07-6 | |

| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane primarily relies on condensation reactions that form siloxane bonds (Si–O–Si) combined with the introduction of allyl groups on silicon atoms. Although detailed step-by-step methods are not extensively documented in open literature, the general approach includes:

- Starting Materials: Silanol-terminated precursors or chlorosilanes bearing trimethylsiloxy groups.

- Functionalization: Introduction of allyl groups typically via reaction with allyl halides or allyl-containing alkenes.

- Condensation: Controlled condensation of silanol groups to form the disiloxane backbone, often under anhydrous and controlled temperature conditions to avoid premature polymerization or side reactions.

This method ensures the formation of the disiloxane core with four trimethylsiloxy groups and two allyl substituents positioned at the 1 and 3 positions of the disiloxane.

Typical Reaction Conditions and Catalysts

- Condensation Reactions: Usually performed under anhydrous conditions to prevent hydrolysis, often in inert atmospheres (e.g., nitrogen or argon).

- Catalysts: Acidic or basic catalysts may be employed to facilitate silanol condensation. Common catalysts include organic acids or amines.

- Temperature: Mild to moderate heating (e.g., 50–100 °C) to promote condensation without decomposing sensitive allyl groups.

- Solvents: Non-polar solvents such as toluene or hexane are typically used to dissolve organosilicon intermediates and facilitate removal of water by azeotropic distillation.

Alternative Synthetic Routes

Hydrosilylation: Although more commonly used for related siloxane compounds, hydrosilylation reactions can be employed to attach allyl groups to silicon centers bearing Si–H bonds using platinum-based catalysts. This method allows selective addition of allyl groups to disiloxane intermediates.

Stepwise Assembly: Sequential synthesis starting from simpler siloxane units, functionalizing with trimethylsiloxy groups, followed by allylation steps.

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Molecular Formula | C18H46O5Si6 |

| Molecular Weight | 511.1 g/mol |

| Key Functional Groups | Disiloxane backbone, trimethylsiloxy groups, allyl groups |

| Typical Synthesis Route | Condensation of silanol precursors with allyl halides or alkenes under controlled conditions |

| Catalysts | Acidic or basic catalysts for condensation; platinum catalysts for hydrosilylation |

| Reaction Environment | Anhydrous, inert atmosphere, moderate temperature |

| Solvents Used | Toluene, hexane |

| Purification | Distillation or chromatography to isolate pure compound |

Notes on Preparation Challenges

- Control of Polymerization: Avoiding uncontrolled polymerization during condensation is critical to obtain discrete disiloxane molecules rather than polymeric siloxanes.

- Allyl Group Stability: Allyl groups are sensitive to certain reaction conditions; thus, mild temperatures and inert atmospheres are necessary.

- Moisture Sensitivity: Silanol and chlorosilane intermediates are moisture-sensitive, requiring rigorous exclusion of water.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Condensation of silanol precursors with allyl halides | Formation of Si–O–Si bonds with simultaneous allyl introduction | Straightforward, widely used | Requires strict moisture control |

| Hydrosilylation of Si–H containing disiloxanes with allyl alkenes | Platinum-catalyzed addition of allyl groups to Si–H bonds | High selectivity, mild conditions | Requires expensive catalysts |

| Stepwise functionalization | Sequential synthesis from simpler siloxane units with functional group modifications | Allows precise control | More complex and time-consuming |

This synthesis overview is based on available industrial and research insights into organosilicon chemistry, particularly for siloxane compounds with allyl functionalities. Due to limited publicly available detailed protocols specifically for this compound, the described methods synthesize this compound by analogy to related siloxane syntheses and known silanol condensation and hydrosilylation chemistry.

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.

Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

Substitution: Replacement of allyl groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum-based catalysts, moderate temperatures, inert atmospheres.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Oxidation: Production of silanols or siloxanes.

Substitution: Generation of functionalized disiloxanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₈O₈Si₂

- Molecular Weight : 402.62 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically ≥95%

The compound features a disiloxane backbone with four trimethylsiloxy groups and two allyl groups, which contribute to its reactivity and versatility in different applications.

Scientific Research Applications

-

Materials Science

- Silicone-Based Materials : 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is utilized in the synthesis of silicone elastomers and polymers. Its ability to modify surface properties enhances adhesion, flexibility, and thermal stability.

- Coatings and Adhesives : The compound serves as a key ingredient in formulating coatings that require durability and resistance to environmental factors. Its incorporation into adhesives improves bond strength and moisture resistance.

-

Biomedical Engineering

- Surface Modification : This compound is employed to modify surfaces of biomedical devices, enhancing biocompatibility. It aids in reducing protein adsorption and improving cell attachment on implants.

- Drug Delivery Systems : Due to its ability to form stable conjugates with therapeutic agents, it shows promise in targeted drug delivery applications. The allyl groups facilitate functionalization with drugs or targeting ligands.

-

Organic Synthesis

- Reagent in Organic Reactions : It acts as a reagent in various organic synthesis reactions, particularly in hydrosilylation processes where it can introduce siloxane functionalities into organic molecules.

- Precursor for Functionalized Siloxanes : The compound can be used as a precursor for synthesizing more complex siloxane derivatives that have specific functional properties for diverse applications.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Silicone elastomers | Enhanced flexibility and thermal stability |

| Coatings | Durable protective coatings | Improved adhesion and moisture resistance |

| Biomedical Engineering | Surface modification for implants | Increased biocompatibility |

| Drug Delivery | Targeted delivery systems | Stable conjugation with therapeutic agents |

| Organic Synthesis | Hydrosilylation reagent | Introduction of siloxane functionalities |

Case Study 1: Surface Modification for Implants

A study demonstrated the effectiveness of this compound in modifying titanium surfaces used in dental implants. The modified surfaces showed reduced bacterial adhesion and improved osteoblast attachment compared to unmodified controls. This resulted in enhanced integration of the implants into bone tissue.

Case Study 2: Drug Delivery Systems

Research explored the use of this siloxane compound in formulating nanoparticles for targeted cancer therapy. The nanoparticles demonstrated controlled release of chemotherapeutic agents and improved targeting of cancer cells due to the functionalization capabilities provided by the allyl groups.

Case Study 3: Silicone-Based Coatings

In an industrial application, coatings formulated with this compound exhibited superior weather resistance and mechanical properties compared to traditional silicone coatings. These properties make them suitable for outdoor applications where durability is critical.

Mechanism of Action

The mechanism of action of 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with carbon-carbon multiple bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds. This process is facilitated by the platinum catalyst, which activates the silicon-hydrogen bond and the carbon-carbon multiple bond, allowing for efficient addition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane with key analogues:

Physical and Chemical Properties

Application-Specific Performance

- Biomedical Use : The target compound’s allyl groups enable milder crosslinking conditions compared to methacrylates, reducing heat generation during curing .

- Thermal Stability : Outperforms linear disiloxanes (e.g., 1,3-diphenyldisiloxane degrades at ~250°C) but is less stable than cyclic analogues (cyclotetrasiloxanes stable >400°C) .

- Solubility : Trimethylsiloxy groups enhance compatibility with silicone matrices, unlike polar ionic liquids .

Research Findings and Trends

- Hydrosilylation Efficiency : Allyl-substituted disiloxanes exhibit slower reaction kinetics than vinyl analogues due to steric effects, requiring optimized catalysts (e.g., Pt/C) .

- Biocompatibility : this compound shows negligible cytotoxicity in vitro, critical for implantable devices .

- Industrial Scalability: Mechanochemical methods (e.g., for 1,3-diphenyldisiloxane) highlight trends toward solvent-free, energy-efficient synthesis .

Biological Activity

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is a siloxane compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring its potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₂₆O₄Si₃

- Molecular Weight : 282.56 g/mol

- Appearance : Clear liquid, colorless or light yellow

- Purity : Typically ≥95%

The compound features multiple siloxane groups which enhance its reactivity and stability. This allows for interactions with biological membranes and potential modifications of surface properties, facilitating its use in drug delivery systems and as a surface modifier in biomedical applications.

This compound exhibits its biological effects through various mechanisms:

- Interaction with Biomolecules : The compound can bind to enzymes and proteins, influencing their activity. It acts as a reducing agent and hydride source, participating in biochemical reactions such as hydrosilylation and dehydrogenative silylation.

- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can alter the activity of kinases and transcription factors, affecting cellular responses and viability.

- Metabolic Pathways : The compound interacts with metabolic enzymes, potentially altering metabolic flux and influencing overall cellular metabolism. Enzymes like cytochrome P450 may be involved in its biotransformation.

Biological Activity

Research has shown that this compound possesses several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating pathways involved in tumor growth. For instance, it has been observed to affect signaling pathways relevant to cancer cell survival .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which could be useful in therapeutic applications targeting metabolic pathways.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, suggesting potential benefits in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on melanoma cells demonstrated that treatment resulted in decreased cell viability and increased apoptosis rates. This effect was linked to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Enzyme Interaction

In another investigation, the compound was evaluated for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. Results indicated significant reductions in enzyme activity, highlighting potential implications for drug-drug interactions in clinical settings.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Multiple siloxane groups | Anticancer, enzyme inhibitor |

| 1-Chloro-6-methylisoquinoline | Chlorine at position 1 | Anticancer, neuroprotective |

| 6-Methylisoquinoline | Lacks halogen substituents | Various pharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3-diallyltetrakis(trimethylsiloxy)disiloxane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via hydrosilylation reactions , where allyl groups are introduced to siloxane backbones using platinum-based catalysts (e.g., Karstedt catalyst). Key variables include temperature (60–100°C), solvent selection (toluene or THF), and stoichiometric control of allyl precursors. Impurities from incomplete hydrosilylation can be minimized by degassing reagents to exclude oxygen .

- Characterization : Post-synthesis purification involves fractional distillation under reduced pressure (1–5 mmHg) to isolate the target compound, followed by validation via <sup>29</sup>Si NMR to confirm Si-O-Si linkages and allyl group integration .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- IR Spectroscopy : Identifies Si-O-Si stretching vibrations (~1000–1100 cm⁻¹) and allyl C-H bonds (~3080 cm⁻¹). Artifacts from solvent residues (e.g., CCl₄) require baseline correction .

- NMR : <sup>1</sup>H NMR confirms allyl proton environments (δ 5.6–5.8 ppm for vinyl groups), while <sup>29</sup>Si NMR resolves silicon environments (δ -10 to -20 ppm for trimethylsiloxy groups).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use explosion-proof equipment (e.g., spark-free fume hoods) due to flammability (Flash Point: ~24°C). Avoid contact with oxidizers (e.g., peroxides) to prevent runaway reactions .

- PPE : Nitrile gloves, N95 masks, and chemical goggles are mandatory. Contaminated gloves must be disposed of as hazardous waste .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and store in sealed containers for incineration .

Advanced Research Questions

Q. How can hydrosilylation catalysts be optimized to enhance regioselectivity in functionalized disiloxane synthesis?

- Catalyst Screening : Test platinum-divinyltetramethyldisiloxane (Pt-DVTMDS) complexes for improved activity. Monitor turnover frequency (TOF) via <sup>1</sup>H NMR kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, favoring α-addition over β-addition in allyl groups.

- Inhibitors : Add controlled amounts of inhibitors (e.g., 2-buten-1-ol) to suppress side reactions like oligomerization .

Q. How do contradictory thermal stability data in DSC/TGA analyses arise, and what experimental controls mitigate these issues?

- Contradiction Sources :

- Moisture contamination hydrolyzes siloxane bonds, lowering decomposition onset temperatures.

- Heating rate variations (>10°C/min) may mask phase transitions.

- Controls :

- Pre-dry samples under vacuum (100°C, 24 hrs).

- Use inert atmospheres (N₂/Ar) and replicate analyses at multiple heating rates (2–20°C/min) .

Q. What strategies resolve discrepancies in bioaccumulation potential predictions for siloxane derivatives?

- Modeling : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate log Kow and BCF values. Validate with experimental octanol-water partition coefficients (log P).

- Limitations : QSAR may underestimate fluorinated analogs’ persistence; cross-check with OECD 307 biodegradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.